molecular formula C13H11N3O2S2 B2987681 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 896679-12-2

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2987681
CAS No.: 896679-12-2
M. Wt: 305.37
InChI Key: IIKMNQAMQRZJCC-UHFFFAOYSA-N
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route involves the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions including cyclization, sulfonation, and coupling reactions . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dimethyl sulfoxide (DMSO) and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide include other thiazolo[5,4-b]pyridine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and the presence of the methanesulfonamide group, which contributes to its unique biological activity and binding properties .

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-5-2-4-9(8-10)12-15-11-6-3-7-14-13(11)19-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKMNQAMQRZJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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